(3,3-Dimethyloxolan-2-yl)methanamine
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Overview
Description
(3,3-Dimethyloxolan-2-yl)methanamine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is also known by its IUPAC name, (3,3-dimethyltetrahydrofuran-2-yl)methanamine . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methanamine group and two methyl groups at the 3-position . It is a versatile compound with applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of (3,3-Dimethyloxolan-2-yl)methanamine typically involves the reaction of 3,3-dimethyloxirane with ammonia or an amine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the methanamine group . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
(3,3-Dimethyloxolan-2-yl)methanamine undergoes various chemical reactions, including:
Addition: The compound can participate in addition reactions with alkenes or alkynes to form larger molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3,3-Dimethyloxolan-2-yl)methanamine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanamine involves its interaction with molecular targets and pathways in biological systems . The methanamine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors, modulating their activity and function . The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
(3,3-Dimethyloxolan-2-yl)methanamine can be compared with other similar compounds, such as:
(2,2-Dimethyloxolan-3-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
(2,5-Dimethyloxolan-3-yl)methanamine: Another similar compound with different substitution patterns on the tetrahydrofuran ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
(3,3-Dimethyloxolan-2-yl)methanamine, a compound featuring an oxolane ring and a methanamine functional group, has garnered attention in various fields of biological research. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to act as a substrate or inhibitor for various enzymes and receptors. The compound may interact with specific molecular targets, modulating biochemical pathways that influence cellular functions.
- Enzyme Interaction : The amine group can participate in hydrogen bonding with enzyme active sites, potentially enhancing or inhibiting enzymatic reactions.
- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 62.5 | E. coli |
Similar derivative | 78.12 | S. aureus |
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated the potential of this compound to inhibit the proliferation of cancer cell lines such as HeLa and A549. The observed IC50 values suggest that the compound may exert cytotoxic effects through mechanisms such as apoptosis induction or cell cycle arrest .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
Case Studies
A study involving the synthesis of this compound derivatives indicated their potential use as antimicrobial agents in treating resistant bacterial infections. These derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating a promising avenue for development in antibiotic therapies .
Properties
IUPAC Name |
(3,3-dimethyloxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXXIUMAYDSTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167896-45-7 |
Source
|
Record name | (3,3-dimethyloxolan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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